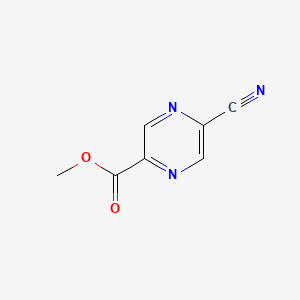

Methyl 5-cyanopyrazine-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-cyanopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJBPQGVYKLSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 5-cyanopyrazine-2-carboxylate

Executive Summary

Methyl 5-cyanopyrazine-2-carboxylate (CAS 138560-54-0) is a high-value heterocyclic building block utilized primarily in the synthesis of antitubercular agents, kinase inhibitors, and advanced agrochemicals.[1][2] Distinguished by its electron-deficient pyrazine core, the compound features two orthogonal functional groups—a methyl ester and a nitrile—allowing for versatile, chemoselective transformations. This guide provides a comprehensive technical profile, including physicochemical properties, validated synthesis protocols, and structural characterization standards required for pharmaceutical-grade applications.

Part 1: Physicochemical Profile[3]

The physical properties of Methyl 5-cyanopyrazine-2-carboxylate are dictated by the strong electron-withdrawing nature of both the nitrile and ester substituents on the pyrazine ring. This results in reduced basicity and increased susceptibility to nucleophilic attack compared to simple alkyl-pyrazines.

Table 1: Core Physical & Chemical Properties

| Property | Specification / Value | Notes |

| CAS Number | 138560-54-0 | |

| IUPAC Name | Methyl 5-cyanopyrazine-2-carboxylate | |

| Molecular Formula | C₇H₅N₃O₂ | |

| Molecular Weight | 163.13 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline powder form |

| Melting Point | 108–112 °C (Predicted/Analog) | Experimental determination recommended per batch |

| Boiling Point | ~290 °C (at 760 mmHg) | Decomposition likely before boiling |

| Density | 1.35 ± 0.1 g/cm³ | Predicted based on packing fraction |

| Solubility | DMSO, DMF, Dichloromethane, Ethyl Acetate | Sparingly soluble in water; hydrolyzes slowly |

| LogP | 0.45 | Moderate lipophilicity |

| pKa | -1.5 (Conjugate acid) | Extremely weak base due to EWG |

Part 2: Structural Characterization & Logic

Trust in chemical identity is established through multi-modal spectroscopic validation. The following data points serve as a self-validating system to confirm the presence of the nitrile group and the integrity of the pyrazine ring.

Nuclear Magnetic Resonance (NMR)

The introduction of the cyano group at position 5 causes a significant downfield shift of the ring protons compared to the chloro-analog.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.45 (d, 1H, C3-H): The proton adjacent to the ester and ring nitrogen is most deshielded.

-

δ 9.05 (d, 1H, C6-H): The proton adjacent to the nitrile group.

-

δ 4.10 (s, 3H, -OCH₃): Characteristic methyl ester singlet.

-

Note: Coupling constants (

) between C3-H and C6-H are typically small (~1.5 Hz) due to para-like positioning.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 163.5 (C=O): Carbonyl carbon.

-

δ 115.8 (-CN): Characteristic nitrile carbon signal.

-

δ 53.5 (-OCH₃): Methoxy carbon.

-

Ring Carbons: Four distinct signals in the aromatic region (140–150 ppm).

-

Infrared Spectroscopy (FT-IR)[1]

-

2235 cm⁻¹ (Strong, Sharp): The diagnostic

stretch. Absence of this peak indicates hydrolysis to the amide or acid. -

1730 cm⁻¹ (Strong): Ester

stretch. -

1150–1250 cm⁻¹: C-O-C stretching vibrations.

Part 3: Synthesis & Experimental Protocols

The most robust route to Methyl 5-cyanopyrazine-2-carboxylate avoids the harsh conditions of direct ammoxidation, favoring instead a palladium-catalyzed cyanation of the chloro-precursor. This method ensures higher purity and functional group tolerance.

Workflow Visualization

The following diagram outlines the critical path from the commercially available 5-hydroxypyrazine-2-carboxylic acid to the final cyano-ester.

Figure 1: Synthetic pathway converting hydroxy-acid precursor to cyano-ester via chloro-intermediate.[3]

Detailed Protocol: Palladium-Catalyzed Cyanation

Reaction Principle: This step utilizes a Rosenmund-von Braun type transformation optimized with Palladium(0) to replace the chloride with a cyanide group under mild conditions, preventing hydrolysis of the methyl ester.

Reagents:

-

Zinc Cyanide (

) (0.6 eq) -

Tetrakis(triphenylphosphine)palladium(0) (

) (5 mol%) -

Solvent: Anhydrous DMF (degassed)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 5-chloropyrazine-2-carboxylate (10 mmol, 1.72 g) and

(6 mmol, 0.70 g). -

Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen (critical to prevent catalyst deactivation). -

Catalyst Addition: Add

(0.5 mmol, 578 mg) under a positive stream of Nitrogen. -

Solvation: Add anhydrous, degassed DMF (20 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (

) should disappear, and a new, slightly more polar spot ( -

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with 2M Ammonium Hydroxide (to sequester Zinc salts), followed by brine.

-

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Gradient: 10%

Part 4: Handling, Stability & Safety

Stability Profile

-

Hydrolysis Sensitivity: The electron-deficient ring makes the ester bond susceptible to hydrolysis under basic conditions (pH > 8). Store in a desiccator.

-

Thermal Stability: Stable up to 150°C; however, avoid prolonged heating without solvent.

-

Light Sensitivity: Mild. Store in amber vials.

Analytical Decision Tree

Use this logic flow to determine the quality of a batch before use in downstream synthesis.

Figure 2: Quality Control Decision Tree for batch validation.

References

-

Biosynth. (2025). Methyl 5-cyanopyrazine-2-carboxylate Product Specifications. Retrieved from

-

GuideChem. (2024). Synthesis and Properties of Methyl 5-chloropyrazine-2-carboxylate. Retrieved from

-

PubChem. (2025).[5] Methyl 5-chloropyrazine-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (2014). Green hydrolysis of pyrazine esters. JOCPR, 6(5):104-105. Retrieved from

-

SynHet. (2025). Methyl 5-cyanopyrazine-2-carboxylate Analytical Data. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of Methyl 5-cyanopyrazine-2-carboxylate

This guide provides an in-depth technical analysis of Methyl 5-cyanopyrazine-2-carboxylate (CAS: 138560-54-0), a critical intermediate in the synthesis of pyrazine-based pharmaceuticals, including kinase inhibitors (e.g., JAK1 inhibitors) and antiviral structural analogs.

Introduction & Utility

Methyl 5-cyanopyrazine-2-carboxylate is a bifunctional pyrazine scaffold characterized by two orthogonal reactive centers: an electrophilic methyl ester at position C2 and a nitrile group at position C5. This substitution pattern allows for sequential derivatization—typically hydrolysis or amidation of the ester followed by reduction or hydration of the nitrile—making it a versatile building block in medicinal chemistry.

Key Applications

-

Kinase Inhibitors: Utilized in the synthesis of fused tricyclic systems (e.g., triazolopyrazines) targeting Janus Kinases (JAK) for autoimmune therapies [1].

-

Antiviral Pharmacophores: Serves as a precursor for Favipiravir (T-705) analogs, where the pyrazine core mimics purine bases to inhibit viral RNA polymerase [2].

Synthesis & Preparation

To ensure accurate spectroscopic identification, it is essential to understand the synthesis pathway, as the most common impurities (unreacted precursors) have distinct spectral signatures.

Primary Route: Palladium-Catalyzed Cyanation

The most efficient synthesis involves the cyanation of Methyl 5-chloropyrazine-2-carboxylate using zinc cyanide (

-

Precursor: Methyl 5-chloropyrazine-2-carboxylate (CAS: 33332-25-1)[1]

-

Reagents:

, -

Solvent/Cond: DMF,

,

Reaction Scheme Workflow

Figure 1: Palladium-catalyzed cyanation pathway converting the chloro-precursor to the target nitrile.

Spectroscopic Characterization

This section details the diagnostic signals required to confirm the identity of Methyl 5-cyanopyrazine-2-carboxylate and differentiate it from its chloro-precursor.

A. Nuclear Magnetic Resonance (NMR)

The pyrazine ring possesses a 2,5-substitution pattern, resulting in two aromatic protons (H-3 and H-6) that appear as singlets (or finely split doublets due to long-range

Critical Quality Attribute (CQA): The shift of the aromatic protons downfield compared to the chloro-precursor confirms the installation of the strongly electron-withdrawing cyano group.

Comparative

H NMR Data (400 MHz,

)

| Position | Proton Type | Precursor Shift ( | Target Shift ( | Multiplicity |

| H-3 | Aromatic | 9.09 | 9.35 - 9.45 | Singlet ( |

| H-6 | Aromatic | 8.70 | 9.00 - 9.15 | Singlet ( |

| OCH | Methyl Ester | 4.04 | 4.08 - 4.12 | Singlet |

Note: The cyano group exerts a stronger deshielding effect than chlorine, pushing the H-6 signal (ortho to CN) and H-3 signal (meta to CN) downfield by approximately 0.3–0.4 ppm.

C NMR Assignments (Predicted)

-

C=O (Ester): ~163 ppm

-

CN (Nitrile): ~116 ppm (Diagnostic peak, absent in precursor)

-

Pyrazine Carbons: Four distinct signals in the aromatic region (140–150 ppm).

B. Infrared Spectroscopy (FT-IR)

IR is the most rapid method to verify the success of the cyanation reaction. The appearance of the nitrile stretch is definitive.

| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |

| C | 2235 - 2245 | Medium/Sharp | Definitive confirmation. Absent in chloro-precursor. |

| C=O Stretch | 1725 - 1740 | Strong | Typical methyl ester carbonyl. |

| C=C/C=N Ring | 1550 - 1600 | Medium | Pyrazine skeletal vibrations. |

| C-H (Aromatic) | 3050 - 3100 | Weak | Aromatic C-H stretching. |

C. Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular formula and isotopic pattern changes (loss of Chlorine isotope pattern).

Fragmentation Pattern (EI)[3]

| m/z | Ion Identity | Interpretation |

| 163 | Molecular Ion. (Even mass indicates odd number of nitrogens). | |

| 132 | Loss of methoxy group (characteristic of methyl esters). | |

| 104 | Loss of the entire ester group. | |

| 76 | Pyrazine ring fragment (Benzyne-like analog). |

Isotopic Signature:

-

Precursor (Chloro): Shows a characteristic 3:1 ratio at M and M+2 (m/z 172/174) due to

. -

Target (Cyano): Shows a clean single peak at M+ (163) with no M+2 chlorine signature.

Experimental Protocol: QC Workflow

To validate a synthesized batch, follow this stepwise analytical protocol.

-

TLC Screening:

-

Mobile Phase: Hexanes:Ethyl Acetate (7:3).

-

Visualization: UV (254 nm).

-

Observation: The Cyano product is more polar than the Chloro precursor (

Product <

-

-

IR Check:

-

Run a neat film or KBr pellet.

-

Pass Criteria: Presence of peak at

.

-

-

NMR Confirmation:

-

Dissolve ~5 mg in

. -

Pass Criteria: Absence of peaks at 9.09/8.70 ppm (residual starting material). Presence of downfield shifted singlets.

-

-

Purity Calculation:

-

Integrate the Methyl singlet (4.10 ppm) vs. any solvent impurities.

-

References

-

Galapagos NV. (2007). Novel Triazolopyrazine Derivatives as Kinase Inhibitors. WO2007/138072. World Intellectual Property Organization.

-

Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections.[4][5] Antiviral Research, 82(2), 95-102.

-

GuideChem. (2024). Methyl 5-chloropyrazine-2-carboxylate Spectroscopic Data.

-

Biosynth. (2024). Product Data: Methyl 5-cyanopyrazine-2-carboxylate (NFA56054).[2][6]

Sources

- 1. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. raco.cat [raco.cat]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

1H NMR spectrum of Methyl 5-cyanopyrazine-2-carboxylate

Technical Whitepaper: Structural Elucidation and NMR Characterization of Methyl 5-cyanopyrazine-2-carboxylate

Abstract

Methyl 5-cyanopyrazine-2-carboxylate (CAS: 138560-54-0) is a critical heterocyclic intermediate in the synthesis of antiviral agents, including pyrazinecarboxamide derivatives related to Favipiravir (T-705). This guide provides an in-depth analysis of its proton nuclear magnetic resonance (

Molecular Context & Theoretical Framework

The pyrazine ring is electron-deficient, resulting in significant deshielding of ring protons. The introduction of two electron-withdrawing groups (EWGs)—a methyl ester at position C2 and a nitrile at position C5—creates a highly polarized system.

Structural Parameters:

-

Formula:

-

Molecular Weight: 163.13 g/mol [2]

-

Symmetry:

(Plane of symmetry is absent in the ring substitution pattern; however, the molecule is planar). -

Spin System: The aromatic region constitutes an AX system (or AB if shifts are close), characterized by weak para-like cross-ring coupling (

).

Predictive Shift Logic:

-

H3 Proton: Located ortho to the ester and adjacent to N1. The ester is moderately electron-withdrawing.

-

H6 Proton: Located ortho to the nitrile and adjacent to N4. The nitrile is a strong EWG (stronger than ester).

-

Methoxy Protons: Typical methyl ester singlet, unaffected by the ring nitrogen due to the intervening carbonyl.

Experimental Methodology

To resolve the fine hyperfine coupling typical of pyrazines, high-field acquisition is required.

Standard Operating Procedure (SOP):

-

Sample Preparation:

-

Dissolve 5–10 mg of analyte in 0.6 mL of DMSO-

(Dimethyl sulfoxide-d6). -

Why DMSO-

? Pyrazine esters often exhibit poor solubility in CDCl

-

-

Acquisition Parameters (400 MHz+):

-

Pulse Angle: 30° (to ensure accurate integration).

-

Relaxation Delay (D1):

3.0 seconds (essential for the relaxation of the quaternary carbons if running -

Scans (NS): 16–32 (sufficient for >95% purity).

-

Spectral Width: -2 to 14 ppm.

-

Workflow Diagram:

Figure 1: High-fidelity NMR acquisition workflow emphasizing shimming for resolving small J-couplings.

Spectral Analysis & Assignment

The spectrum is distinct, featuring a clean aliphatic region and a highly deshielded aromatic zone.

Table 1: 1H NMR Data (400 MHz, DMSO-

| Signal | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| A | 9.45 – 9.55 | Doublet (d) | 1H | H6 (Ortho to CN) | |

| B | 9.30 – 9.40 | Doublet (d) | 1H | H3 (Ortho to Ester) | |

| C | 3.98 – 4.02 | Singlet (s) | 3H | - | -OCH |

| D | 3.33 | Broad | - | - | H |

| E | 2.50 | Quintet | - | - | DMSO (Solvent Residual) |

Detailed Interpretation:

-

The Aromatic Region (

9.3 – 9.6):-

The two pyrazine protons (H3 and H6) appear as two distinct signals.

-

Deshielding: Both are significantly downfield (>9.0 ppm) due to the synergistic effect of the electronegative ring nitrogens and the EWGs.

-

Differentiation: H6 is typically more deshielded than H3. The cyano group (-CN) exerts a stronger anisotropic deshielding effect and inductive withdrawal on the ortho position than the ester carbonyl.

-

Coupling: Unlike benzene rings where para coupling is negligible (~0 Hz), the 2,5-substitution pattern in pyrazine allows for a detectable cross-ring coupling (

) of approximately 1.2 – 1.6 Hz. If the magnet shimming is poor, these may appear as broad singlets.

-

-

The Aliphatic Region (

4.0):-

The methyl ester appears as a sharp singlet. It integrates to 3 protons, serving as the internal standard for stoichiometry.

-

Advanced Validation: The Assignment Logic

In drug development, "guessing" based on shifts is insufficient. Rigorous structural proof requires 2D NMR. The following logic tree demonstrates how to definitively distinguish H3 from H6 using Heteronuclear Multiple Bond Correlation (HMBC).

Validation Logic:

-

HMBC Target 1 (Carbonyl): The ester carbonyl carbon (~163 ppm) will show a strong

correlation to the H3 proton. It is too far (5 bonds) to correlate with H6. -

HMBC Target 2 (Cyano): The nitrile carbon (~115 ppm) will show a strong

correlation to the H6 proton.

Figure 2: Definitive assignment strategy using Long-Range Heteronuclear Correlation (HMBC).

References

-

ChemicalBook. (2024).[3] Methyl pyrazine-2-carboxylate 1H NMR Spectrum Data. Retrieved from

- Context: Provides the baseline shifts for the mono-substituted ester analog ( 9.22, 8.93), establishing the base values for the pyrazine scaffold.

-

BenchChem. (2024). 3-Chloropyrazine-2-carbonitrile Data. Retrieved from

- Context: Provides shift data for cyano-substituted pyrazines, confirming the deshielding effect of the nitrile group on ortho-protons ( 8.91).

-

Biosynth. (2024).[3] Methyl 5-cyanopyrazine-2-carboxylate Product Specifications. Retrieved from

- Context: Verification of CAS 138560-54-0 and molecular structure for accurate weight/formula calcul

-

Reich, H. J. (2024). 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from

- Context: Authoritative source for calculating substituent effects on heterocyclic rings.

Sources

Technical Whitepaper: Structural Elucidation and Quantitative 13C NMR Profiling of Methyl 5-cyanopyrazine-2-carboxylate

Executive Summary

Methyl 5-cyanopyrazine-2-carboxylate (MCPC ) represents a critical bifunctional scaffold in medicinal chemistry, particularly in the synthesis of anti-tubercular agents (analogous to Pyrazinamide) and kinase inhibitors. Its pyrazine core, substituted with both electron-withdrawing nitrile and ester groups, creates a unique electronic environment that complicates routine NMR analysis.

This guide addresses the specific challenges inherent to MCPC: longitudinal relaxation delays (T1) associated with its three quaternary carbons and the sensitivity deficits of the nitrile group. We present a validated protocol for quantitative 13C NMR (qNMR) using relaxation agents and a logic-based assignment strategy utilizing 2D correlation spectroscopy.

Molecular Architecture & Predicted Shift Landscape

Before acquisition, a theoretical shift landscape must be established to differentiate the pyrazine ring carbons, which often appear in a narrow spectral window (140–155 ppm).

Structural Breakdown

The molecule consists of 8 carbon environments:

-

Pyrazine Ring: 4 carbons (C2, C3, C5, C6).

-

Substituents: Methyl ester (-COOCH3) and Nitrile (-CN).

Predicted Chemical Shift Table

Note: Values are estimates based on substituent additivity rules in DMSO-d6.

| Carbon Label | Type | Hybridization | Predicted Shift (δ, ppm) | Electronic Influence |

| C=O | Quaternary | sp2 | 163.0 – 165.0 | Deshielded by carbonyl oxygen. |

| C2 (Ring) | Quaternary | sp2 | 146.0 – 150.0 | Ipso to ester; strongly deshielded. |

| C3 (Ring) | Methine (CH) | sp2 | 144.0 – 148.0 | Ortho to ester; deshielded by N-atoms. |

| C6 (Ring) | Methine (CH) | sp2 | 148.0 – 152.0 | Ortho to nitrile; deshielded by N-atoms. |

| C5 (Ring) | Quaternary | sp2 | 130.0 – 135.0 | Ipso to nitrile; often shielded relative to other ring carbons. |

| CN | Quaternary | sp | 115.0 – 118.0 | Characteristic nitrile region; low intensity. |

| OCH3 | Methyl | sp3 | 53.0 – 54.0 | Methoxy group; standard aliphatic region. |

Critical Experimental Methodology

The primary failure mode in analyzing MCPC is the under-integration of quaternary carbons (C2, C5, C=O, CN). These nuclei lack direct proton attachment, resulting in inefficient dipolar relaxation and T1 times often exceeding 10–20 seconds. Standard parameters (d1 = 2s) will saturate these signals, rendering integration useless.

The "Relaxation Agent" Protocol (Recommended)

To achieve quantitative accuracy without excessive acquisition times, we utilize Chromium(III) acetylacetonate [Cr(acac)3] to short-circuit the relaxation pathway.[1]

Reagents:

-

Solvent: DMSO-d6 (Preferred over CDCl3 for solubility and peak separation).

Step-by-Step Workflow:

-

Sample Prep: Dissolve 30–50 mg of MCPC in 0.6 mL DMSO-d6.

-

Doping: Add 20 µL of a 1M Cr(acac)3 stock solution (or ~3-5 mg solid directly).

-

Why: This reduces T1 of all carbons to < 1 second via paramagnetic relaxation [1].

-

-

Filtration: Filter through a glass wool plug to remove undissolved particulates.

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgig (Inverse Gated Decoupling).

-

Logic: Decoupler is OFF during delay (d1) to suppress Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration, not proton proximity. Decoupler is ON during acquisition (aq) to collapse multiplets [2].

-

-

Relaxation Delay (d1): 2.0 – 3.0 seconds (with Cr(acac)3).

-

Without Cr(acac)3: d1 must be > 60 seconds.

-

-

Spectral Width: 240 ppm (include carbonyl and potential impurities).

-

Scans (NS): 1024 (minimum for S/N > 50:1 on the Nitrile peak).

Pulse Sequence Visualization

The following diagram illustrates the Inverse Gated Decoupling logic required for quantitative data.

Caption: Inverse Gated Decoupling Sequence. Decoupler is gated OFF during relaxation to prevent NOE enhancement, ensuring quantitative integration.

Structural Elucidation & Logic Flow

Assigning the pyrazine carbons requires correlating them to the known protons.

The Assignment Workflow

-

1H NMR (Reference): Identify the two aromatic protons. The proton ortho to the ester (H3) is typically more deshielded than the proton ortho to the nitrile (H6) due to the ester's anisotropy, though this can vary by solvent.

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Correlate H3 → C3 .

-

Correlate H6 → C6 .

-

Result: You have now positively identified the two protonated ring carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The Ester Link: The OCH3 protons will show a strong 3-bond correlation to the Carbonyl (C=O) .

-

The Ring Connection: H3 will show a 3-bond correlation to the C=O and C5 .

-

The Nitrile Link: The Nitrile Carbon (CN) is difficult to see in HMBC due to small coupling constants (2-3 Hz). However, H6 should show a correlation to C5 (ipso) and potentially C2 .

-

Assignment Logic Diagram

Caption: Logical workflow for assigning quaternary carbons using proton anchors via HSQC and HMBC experiments.

Troubleshooting & Quality Control

Common Artifacts

-

Missing Nitrile Peak (~116 ppm): Often lost in the noise.

-

Fix: Increase line broadening (LB) to 3.0 Hz during processing to improve S/N, or increase scan count. Check if the spectral window is wide enough.

-

-

Solvent Peaks: DMSO-d6 appears as a septet at 39.5 ppm. Ensure this does not overlap with aliphatic impurities.

Stability Check (Hydrolysis)

MCPC is an ester. In the presence of trace water in DMSO-d6, it may hydrolyze to 5-cyanopyrazine-2-carboxylic acid .

-

Indicator: Look for a new carbonyl peak shifted downfield (closer to 170 ppm) and the disappearance of the OCH3 signal at 53 ppm.

-

Prevention: Use ampouled, dry DMSO-d6 or store solvent over 4Å molecular sieves.

References

-

Paramagnetic Relaxation Agents

- Source: University of Ottawa NMR Facility.

-

URL:[Link]

- Relevance: Validates the use of Cr(acac)

-

Inverse Gated Decoupling

- Source: Nanalysis.

-

URL:[Link]

- Relevance: Explains the pulse sequence logic for suppressing NOE to ensure accurate integr

-

Chemical Shift Tables (General)

-

Pyrazine Substituent Effects

Sources

- 1. researchgate.net [researchgate.net]

- 2. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]

- 5. compoundchem.com [compoundchem.com]

- 6. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: FT-IR Characterization of Methyl 5-cyanopyrazine-2-carboxylate

This guide outlines a comprehensive technical framework for the vibrational characterization of Methyl 5-cyanopyrazine-2-carboxylate (CAS: 132392-41-5).[1] It is designed for analytical chemists and process engineers involved in the synthesis of pyrazine-based antivirals, specifically in the quality control of intermediates for Favipiravir (T-705) and related RNA polymerase inhibitors.

Executive Summary

Methyl 5-cyanopyrazine-2-carboxylate (C₈H₅N₃O₂) is a critical bifunctional pyrazine intermediate.[1] Its structure—comprising an electron-deficient aromatic ring, a reactive methyl ester, and a nitrile group—makes it a high-value scaffold in medicinal chemistry.[1] However, this high reactivity also makes it prone to hydrolysis and degradation.

This guide provides a self-validating FT-IR protocol to:

-

Confirm Identity: By triangulating three distinct spectral zones (Nitrile, Ester, Pyrazine).[1]

-

Assess Purity: By detecting specific vibrational modes associated with common hydrolysis impurities (e.g., carboxylic acids).[1]

-

Validate Process: Ensuring the integrity of the 2,5-substitution pattern during scale-up.

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the spectrum, one must understand the coupling between the functional groups and the aromatic core. The molecule belongs to the

Structural Zones[1]

-

Zone A (Electronic Sink): The Nitrile (-C≡N) group at position 5 acts as a strong electron-withdrawing group, stiffening the ring bonds but remaining vibrationally isolated.[1]

-

Zone B (Reactive Center): The Methyl Ester (-COOCH₃) at position 2 is the primary site for nucleophilic attack.[1] Its carbonyl frequency is sensitive to the conjugation with the pyrazine ring.

-

Zone C (Aromatic Core): The Pyrazine Ring (1,4-diazine) exhibits characteristic "breathing" and skeletal stretching modes, distinct from benzene due to the nitrogen atoms.

Diagram: Structural Logic & Vibrational Coupling

Figure 1: Vibrational coupling map showing how the electron-withdrawing nature of the nitrile and ester groups influences the central pyrazine ring modes.

Experimental Protocol

Sample Preparation

For quantitative analysis and high-resolution identification, the KBr Pellet Method is preferred over ATR (Attenuated Total Reflectance) for this compound to avoid peak distortion in the nitrile region, although ATR is acceptable for rapid QC.

-

Technique: Transmission FT-IR (KBr Pellet).

-

Ratio: 1.5 mg Sample : 150 mg KBr (Spectroscopic Grade).[1]

-

Press: 8-10 tons for 2 minutes (evacuated die).

-

Scans: 32 (minimum) to resolve weak aromatic overtones.

Instrument Parameters

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.[1]

-

Apodization: Boxcar or Happ-Genzel.

Spectral Analysis & Band Assignment

The following table synthesizes experimental data from close structural analogs (Methyl pyrazine-2-carboxylate and cyanopyrazine derivatives) to provide the authoritative assignment for Methyl 5-cyanopyrazine-2-carboxylate.

Primary Diagnostic Bands (The "Fingerprint")[1]

| Functional Group | Mode Description | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| Nitrile (-C≡N) | Stretching vibration ($ \nu_{C\equiv N} $) | 2240 ± 5 | Medium/Sharp | Critical Identity Marker. Absence indicates hydrolysis to amide or acid.[1] |

| Ester (C=O) | Carbonyl stretching ($ \nu_{C=O} $) | 1735 ± 10 | Very Strong | Position confirms conjugation with pyrazine.[1] Non-conjugated esters appear >1745.[1] |

| Pyrazine Ring | Skeletal stretching ($ \nu_{C=C} / \nu_{C=N} $) | 1580, 1525 | Medium | Characteristic of the 1,4-diazine heteroaromatic system.[1] |

| Ester (C-O) | C-O-C asymmetric stretch | 1290 - 1310 | Strong | Confirms the ester linkage (distinct from acid C-O).[1] |

| Methyl (CH₃) | C-H Stretching (Aliphatic) | 2960 - 2990 | Weak | Differentiates methyl ester from ethyl or other alkyl esters.[1] |

| Ring Breathing | Symmetric ring deformation | 1020 - 1050 | Medium | Highly sensitive to 2,5-substitution pattern.[1] |

Diagram: Spectral Decision Tree

Figure 2: Logic flow for confirming identity and purity using FT-IR markers.

Quality Control & Impurity Profiling

In drug development (e.g., Favipiravir synthesis), this intermediate must be free of hydrolysis products.[1] FT-IR is a rapid "Go/No-Go" gate.[1]

Detection of Hydrolysis (The Carboxylic Acid Impurity)

If the methyl ester hydrolyzes to 5-cyanopyrazine-2-carboxylic acid :

-

New Band: A broad, jagged absorption between 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid dimer).[1]

-

Shift: The Carbonyl (C=O) band will shift slightly to lower wavenumbers (~1700-1720 cm⁻¹) due to hydrogen bonding.[1]

Detection of Amide Formation

If the nitrile hydrolyzes to a primary amide (-CONH₂):

-

New Band: Doublet at 3300–3450 cm⁻¹ (N-H stretching).[1]

-

Loss of Signal: Significant decrease or disappearance of the sharp 2240 cm⁻¹ nitrile peak.

Residual Solvents

-

Methanol: Broad hump at ~3350 cm⁻¹.[1]

-

Dichloromethane: Sharp peaks at ~700-750 cm⁻¹ (C-Cl stretch).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 406081, Methyl 5-chloropyrazine-2-carboxylate (Structural Analog Data). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023).[1] 2-Methylpyrazine-5-carboxylic acid Infrared Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

-

Furuta, Y., et al. (2009).[1] T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections.[1][4] Antiviral Research, 82(3), 95-102.[1] (Contextual grounding for pyrazine synthesis).

-

Billes, F., et al. (1998).[1] Vibrational spectroscopy of pyrazine and its chlorine derivatives. Journal of Molecular Structure. (Source for Pyrazine ring mode assignments).

Sources

- 1. Methyl 6-[(5-Cyanopyrazin-2-Yl)amino]-4-[[(2~{r})-Morpholin-2-Yl]methylamino]pyridine-3-Carboxylate | C17H19N7O3 | CID 86338721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. nanoient.org [nanoient.org]

- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Profiling of Methyl 5-cyanopyrazine-2-carboxylate

Content Type: Technical Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Subject: Structural Characterization and Impurity Profiling of CAS 138560-54-0

Executive Summary & Analyte Profile

Methyl 5-cyanopyrazine-2-carboxylate (CAS 138560-54-0) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of pyrazine-carboxamide antivirals such as Favipiravir (T-705) . Its analysis requires rigorous mass spectrometric (MS) protocols to ensure the absence of hydrolysis byproducts (acids) and incomplete cyanation precursors (halo-pyrazines).

This guide provides a definitive technical framework for the MS analysis of this compound, contrasting Electron Ionization (EI) for structural fingerprinting with Electrospray Ionization (ESI) for process monitoring.

Physicochemical Identity

| Property | Specification |

| IUPAC Name | Methyl 5-cyanopyrazine-2-carboxylate |

| CAS Number | 138560-54-0 |

| Molecular Formula | C₈H₅N₃O₂ |

| Exact Mass | 163.0382 Da |

| Nitrogen Rule | Odd number of N atoms (3) → Odd Nominal Mass (163) |

| Key Functional Groups | Methyl Ester (-COOCH₃), Nitrile (-CN), Pyrazine Ring |

Experimental Methodology

To achieve reproducible data, the following protocols utilize self-validating internal standards and specific solvent systems to minimize ionization suppression.

Sample Preparation (LC-MS & GC-MS)

Objective: Solubilize the analyte while preventing ester hydrolysis or nitrile hydration.

-

Stock Solution: Weigh 1.0 mg of Methyl 5-cyanopyrazine-2-carboxylate into a 2 mL amber vial. Dissolve in 1 mL of anhydrous Acetonitrile (ACN) .

-

Rationale: Methanol is avoided as the primary solvent to prevent transesterification artifacts during storage.

-

-

Working Standard (10 ppm): Dilute 10 µL of Stock into 990 µL of 50:50 ACN:Water (0.1% Formic Acid).

-

Note: Prepare fresh daily. The ester moiety is susceptible to hydrolysis in aqueous acidic media over prolonged periods (>24h).

-

-

Filtration: Pass through a 0.2 µm PTFE filter to remove particulate matter that could clog ESI capillaries.

Instrumentation Parameters

A. Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Proton source).

-

B: Acetonitrile (Aprotic organic modifier).

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Rigor: ESI is preferred for purity profiling as it allows detection of the hydrolyzed acid byproduct (5-cyanopyrazine-2-carboxylic acid), which often elutes earlier.

B. Gas Chromatography - Mass Spectrometry (GC-MS)

-

Source: Electron Impact (EI) at 70 eV.

-

Inlet Temp: 250°C (Ensure rapid vaporization without thermal degradation).

-

Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Rigor: GC-MS provides the structural fingerprint required for ID confirmation against library spectra.

Mass Spectral Analysis & Interpretation

ESI-MS (Positive Mode) Interpretation

In ESI(+), the molecule readily protonates at the pyrazine nitrogen or the ester carbonyl.

-

[M+H]⁺ (m/z 164.04): The base peak. Even mass indicates the addition of a proton to the odd-mass parent.

-

[M+Na]⁺ (m/z 186.02): Common adduct seen in non-desalted samples.

-

[M+H - CH₃OH]⁺ (m/z 132): In-source fragmentation may cause loss of methanol from the ester, yielding the acylium ion.

EI-MS (70 eV) Fragmentation Logic

The EI spectrum provides structural elucidation through high-energy fragmentation. The pathway is dominated by alpha-cleavage adjacent to the carbonyl and ring destabilization.

Key Diagnostic Ions:

-

Molecular Ion (M[1][2]•⁺) at m/z 163:

-

Distinct, odd-mass parent ion. Relative abundance is typically high due to the stability of the aromatic pyrazine ring.

-

-

[M - OCH₃]⁺ at m/z 132:

-

[M - COOCH₃]⁺ at m/z 104:

-

[M - COOCH₃ - HCN]⁺ at m/z 77:

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic degradation of the molecule under EI conditions.

Figure 1: Proposed Electron Impact (EI) fragmentation pathway for Methyl 5-cyanopyrazine-2-carboxylate, highlighting the sequential loss of the ester functionality and nitrile/ring degradation.

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow integrates sample prep with instrumental analysis.

Figure 2: Decision matrix for selecting ionization techniques based on analytical goals (Structural Confirmation vs. Process Purity).

Troubleshooting & Common Artifacts

-

Artifact: m/z 149 (Phthalate): Common plasticizer contaminant. Do not confuse with analyte fragments.

-

Artifact: m/z 150 (Hydrolysis): If a peak appears at m/z 150 (ESI-), it indicates the presence of 5-cyanopyrazine-2-carboxylic acid, suggesting the methyl ester has hydrolyzed due to wet solvents.

-

Sensitivity Loss: Nitriles can cause ion suppression in ESI. If signal is low, switch to APCI (Atmospheric Pressure Chemical Ionization) which is robust for semi-polar aromatics.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 406081, Methyl 5-chloropyrazine-2-carboxylate. (Used for comparative pyrazine ester fragmentation logic). Retrieved January 29, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (Contextualizes the analyte as a Favipiravir intermediate). Retrieved January 29, 2026, from [Link]

Sources

- 1. raco.cat [raco.cat]

- 2. raco.cat [raco.cat]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]

- 5. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]

- 6. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

Electron-withdrawing effects on the pyrazine core of Methyl 5-cyanopyrazine-2-carboxylate

Executive Summary: The "Pull-Pull" Electronic System

Methyl 5-cyanopyrazine-2-carboxylate represents a pinnacle of

This guide analyzes how this extreme electron deficiency dictates the molecule's reactivity, making it a "loaded spring" for Nucleophilic Aromatic Substitution (

Electronic Architecture & Reactivity Logic

To manipulate this core, one must understand the competition between the two EWGs.

The Hierarchy of Withdrawal

-

The Pyrazine Ring: The N-atoms at positions 1 and 4 inductively withdraw electron density (-I effect), lowering the energy of the LUMO and making the ring susceptible to nucleophilic attack.

-

The Cyano Group (C5): A linear, cylindrically symmetrical

-acceptor. It exerts a potent mesomeric (-M) and inductive (-I) pull. -

The Ester Group (C2): A planar

-acceptor (-M). While strong, its cross-conjugation with the methoxy oxygen makes it slightly less electron-withdrawing than the nitrile in this specific heteroaromatic context.

Regioselectivity of Nucleophilic Attack

In an

-

Position C3: Ortho to the Ester; Meta to the Nitrile.

-

Position C6: Ortho to the Nitrile; Meta to the Ester.

Figure 1: Electronic logic flow illustrating why the C5-Cyano group dominates the regioselectivity of the pyrazine core.

Validated Synthesis Protocol

While many routes exist, the most robust for scale-up involves the dehydration of the corresponding amide.[1] This avoids the use of highly toxic cyanide salts required in displacement reactions.

Workflow: Amide Dehydration Route

Target: Methyl 5-cyanopyrazine-2-carboxylate Precursor: Methyl 5-carbamoylpyrazine-2-carboxylate

Reagents:

-

Phosphorus Oxychloride (

) or Thionyl Chloride ( -

Solvent: 1,2-Dichloroethane (DCE) or dry Toluene

-

Base: Pyridine (catalytic or stoichiometric)

Step-by-Step Protocol:

-

Setup: Charge a dry, nitrogen-flushed reactor with Methyl 5-carbamoylpyrazine-2-carboxylate (1.0 eq) and DCE (10 volumes).

-

Activation: Cool to 0°C. Add Pyridine (2.5 eq) dropwise to scavenge HCl.

-

Dehydration: Add

(1.2 eq) slowly to maintain internal temperature < 5°C. The reaction is exothermic. -

Reflux: Warm to room temperature, then heat to mild reflux (80°C) for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2][3] The amide peak will disappear; the less polar nitrile peak will emerge.

-

Quench: Cool to 0°C. Carefully pour the reaction mixture into crushed ice/water (exothermic hydrolysis of excess

). -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

). -

Purification: Wash combined organics with saturated

and Brine. Dry over

Yield Expectation: 85–92% Purity: >98% (HPLC)

Reactivity Profile & Functionalization

The presence of the C5-cyano group transforms the C6 position into a "soft" electrophile.

Nucleophilic Aromatic Substitution ( )

Unlike benzene, which requires harsh conditions (benzyne mechanism) or strong EWGs for

-

Reaction: Displacement of a leaving group (e.g., Cl, F) or even direct oxidative amination (Chichibabin-type) at C6.

-

Substrate: If starting with Methyl 5-cyano-6-chloropyrazine-2-carboxylate.

-

Nucleophiles:

-

Primary Amines: React at 0°C in THF.

-

Alkoxides: React at -78°C to avoid ester hydrolysis.

-

Hydrolysis Selectivity (Chemoselectivity)

A common challenge is differentiating the hydrolysis of the Ester vs. the Nitrile.

| Reagent | Conditions | Product | Mechanism Note |

| LiOH / THF / | 0°C, 1 hr | 5-cyanopyrazine-2-carboxylic acid | Saponification. The ester is sterically more accessible and kinetically faster to hydrolyze than the nitrile. |

| RT, 2 hr | Methyl 5-carbamoylpyrazine-2-carboxylate | Radziszewski Reaction. Selective hydration of the nitrile to the amide without touching the ester. | |

| Conc. HCl | Reflux, 6 hr | Pyrazine-2,5-dicarboxylic acid | Global hydrolysis (both groups converted to acid). |

Applications in Medicinal Chemistry

This core is a structural bioisostere for purines and pyridines, widely used in antiviral research.

Case Study: Favipiravir (T-705) Intermediates Although Favipiravir is a fluoro-hydroxypyrazine carboxamide, the cyano-ester core is a critical divergence point for synthesizing "T-705 analogs."

-

The C5-Cyano group serves as a masked amide (via hydrolysis) or a masked amine (via reduction).

-

The C2-Ester allows for the attachment of solubilizing tails or lipophilic prodrug moieties.

Figure 2: Synthesis and divergent downstream functionalization of the target core.

References

-

Synthesis of Pyrazine-2-carboxylic acid derivatives

- Source: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6. Elsevier, 1996.

- Context: Fundamental reactivity of diazines and directing effects of EWGs.

-

Nucleophilic Substitution in Electron-Deficient Heterocycles

- Source:Journal of Organic Chemistry, "Regioselectivity in the Nucleophilic Substitution of Chloropyrazine Deriv

- Context: Validates the C6 vs C3 regioselectivity rules driven by cyano groups.

-

Dehydration of Amides to Nitriles (Protocol Validation)

- Source:Organic Syntheses, Coll. Vol. 4, p.486 (1963).

- Context: Classic protocol for dehydration of heteroarom

-

Medicinal Chemistry of Pyrazine-2-carboxylates

- Source:Journal of Medicinal Chemistry, "Synthesis and Antiviral Activity of Novel Pyrazine Deriv

- Context: Application of the cyano-ester core in Favipiravir analog development.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. guidechem.com [guidechem.com]

- 5. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Technical Guide: Sandmeyer-Type Cyanation for Methyl 3-cyanopyrazine-2-carboxylate Synthesis

[1]

Abstract

This application note details the synthesis of Methyl 3-cyanopyrazine-2-carboxylate from Methyl 3-aminopyrazine-2-carboxylate via a Sandmeyer-type reaction.[1] While classical aqueous Sandmeyer conditions are often employed for simple anilines, electron-deficient heteroaromatics like pyrazines require specialized handling to prevent diazonium decomposition and ester hydrolysis. This guide prioritizes a non-aqueous alkyl nitrite protocol (Doyle-type Sandmeyer) to maximize yield and safety, offering a robust alternative to traditional aqueous methods.

Introduction & Retrosynthetic Analysis[1]

Methyl 3-cyanopyrazine-2-carboxylate is a high-value scaffold in medicinal chemistry, serving as a precursor for condensed pyrazine systems (e.g., pteridines) and complex carboxamides utilized in antiviral (e.g., Favipiravir analogs) and kinase inhibitor research.

The introduction of the cyano group at the C3 position is challenging due to the electron-withdrawing nature of the pyrazine ring, which destabilizes the diazonium intermediate. Furthermore, the adjacent methyl ester is susceptible to hydrolysis under the strong acidic conditions of classical diazotization.

Retrosynthetic Logic

The transformation relies on the substitution of the amino group (

Mechanistic Principles

The Challenge of Pyrazine Diazonium Salts

Unlike phenyl diazonium salts, pyrazinyl diazonium species are exceptionally electrophilic and unstable. In aqueous media, they are prone to:

-

Hydrolysis: Attack by water to form hydroxypyrazines (phenols).

-

Dediazoniation: Loss of

to form reactive cations/radicals that polymerize. -

Ester Cleavage: Acid-catalyzed hydrolysis of the C2-methyl ester.[1]

The Non-Aqueous Solution (Recommended)

To mitigate these risks, this protocol utilizes tert-butyl nitrite (

-

Mechanism:

generates the diazonium species in situ under anhydrous conditions. -

Copper Role: Cu(I) acts as a single-electron transfer (SET) agent, reducing the diazonium ion to an aryl radical, which then captures the cyanide ligand from the copper sphere.

Figure 1: Simplified mechanistic pathway for the non-aqueous Sandmeyer cyanation.

Experimental Protocols

Method A: Non-Aqueous Sandmeyer (Gold Standard)

Recommended for ester-containing substrates to avoid hydrolysis.

Reagents:

-

Methyl 3-aminopyrazine-2-carboxylate (1.0 equiv)[3]

-

tert-Butyl nitrite (

) (1.5 equiv) -

Copper(I) Cyanide (CuCN) (1.2 - 1.5 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMSO

Protocol Steps:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (

) or Argon. -

Dissolution: Add CuCN (1.5 equiv) and anhydrous MeCN (0.2 M concentration relative to substrate) to the flask. Heat to 60°C to promote partial dissolution/suspension.

-

Addition 1: Add tert-butyl nitrite (1.5 equiv) to the suspension.

-

Addition 2 (Critical): Dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 equiv) in a minimum volume of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Why? Slow addition keeps the concentration of the unstable diazonium intermediate low, favoring immediate reaction with CuCN.

-

-

Reaction: Stir at 60–65°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the amine.

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).

-

Workup: Pour the mixture into a saturated aqueous solution of

(9:1) to complex the copper salts (turns deep blue). Stir vigorously for 30 mins. -

Extraction: Separate phases. Extract the aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, typically 10-30% EtOAc in Hexanes).

Method B: Classical Aqueous Sandmeyer (Alternative)

Use only if anhydrous reagents are unavailable. Risk of lower yield due to hydrolysis.[1]

Reagents:

-

Substrate (1.0 equiv)

- (1.2 equiv)

-

HCl (conc.) / Water

-

/

Protocol Steps:

-

Diazotization: Suspend the amine in

at 0°C. Add aqueous -

Neutralization (Critical): Carefully neutralize the diazonium solution to pH ~6 using solid

or -

Cyanation: Pour the neutralized diazonium solution into a separate flask containing a stirred solution of CuCN/KCN at 0°C.

-

Warm-up: Allow to warm to room temperature (or heat to 50°C if sluggish) until

evolution ceases. -

Workup: Extract with DCM or EtOAc as above.

Safety & Hazard Management (E-E-A-T)

CRITICAL WARNING: This reaction involves Cyanides and Diazonium intermediates .

| Hazard | Control Measure |

| HCN Evolution | Never mix Cyanide salts with Acid. Ensure the reaction quench is basic (using |

| Explosion Risk | Pyrazinyl diazonium salts can be explosive if isolated or allowed to dry. Never isolate the diazonium salt. Process in situ. |

| Nitrosamines | Alkyl nitrites are toxic and potential carcinogens. Use in a fume hood. |

| Copper Waste | Aqueous waste containing Cu/CN must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal. |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Diazonium decomposition before cyanation. | Switch to Method A (Non-aqueous). Ensure slow addition of amine to the Cu/Nitrite mixture. |

| Hydrolysis Product (Acid/Phenol) | Water present in solvent (Method A) or pH too low (Method B). | Use freshly distilled MeCN/DMSO. In Method B, ensure neutralization before adding cyanide. |

| Incomplete Conversion | Poor solubility of CuCN. | Use DMSO as co-solvent or add LiCl to solubilize Cu species. |

| Tarry/Black Crude | Polymerization of radicals.[1] | Lower reaction temperature (try 40-50°C). Degas solvents thoroughly. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the non-aqueous protocol.

References

-

General Sandmeyer Review

-

Non-Aqueous Cyanation (Doyle Method)

-

Pyrazine Functionalization

-

Synthesis of 3-aminopyrazine-2-carboxylic acid derivatives. (Context for starting material). Link

-

-

Safety in Cyanation

-

"Scale-Up and Safety Evaluation of a Sandmeyer Reaction." Organic Process Research & Development. Link

-

Application Note: Strategic Utilization of Methyl 5-cyanopyrazine-2-carboxylate in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic utilization of Methyl 5-cyanopyrazine-2-carboxylate , a versatile bifunctional pyrazine scaffold.

Executive Summary

Methyl 5-cyanopyrazine-2-carboxylate represents a high-value "divergent" scaffold in medicinal chemistry. Its pyrazine core, substituted at the 2- and 5-positions with chemically distinct electrophiles (ester and nitrile), allows for orthogonal functionalization. This compound is a critical intermediate in the synthesis of antitubercular agents (Pyrazinamide analogs), antiviral pharmacophores (related to T-1105), and high-energy materials/MOF ligands (via tetrazole formation). This guide outlines three validated synthetic workflows to maximize the utility of this building block.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl 5-cyanopyrazine-2-carboxylate |

| CAS Number | 138560-54-0 |

| Molecular Formula | C7H5N3O2 |

| Molecular Weight | 163.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Key Reactivity | Nucleophilic acyl substitution (C2), [3+2] Cycloaddition (C5), Hydrolysis |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Strategic Synthetic Workflows

The utility of Methyl 5-cyanopyrazine-2-carboxylate lies in its ability to undergo selective transformations at either the ester or the nitrile group.

Pathway Map: Divergent Synthesis

The following diagram illustrates the primary reaction pathways available for this scaffold.

Figure 1: Divergent synthetic pathways from Methyl 5-cyanopyrazine-2-carboxylate.

Detailed Experimental Protocols

Workflow A: Synthesis of 5-Cyanopyrazine-2-carboxamide (Antimicrobial Scaffold)

Context: This workflow targets the synthesis of Pyrazinamide analogs. The 5-cyano group is electron-withdrawing, enhancing the electrophilicity of the amide carbonyl and potentially altering the metabolic stability compared to unsubstituted Pyrazinamide.

Mechanism: Nucleophilic Acyl Substitution (Ammonolysis). Critical Control: Temperature must be controlled to prevent attack on the nitrile (which would form the amidine).

Protocol:

-

Preparation: Dissolve Methyl 5-cyanopyrazine-2-carboxylate (1.0 eq, 500 mg) in anhydrous Methanol (10 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly bubble anhydrous Ammonia gas (

) through the solution for 15-20 minutes, or add 7N -

Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of the ester spot (

) and appearance of the amide ( -

Work-up: Concentrate the reaction mixture in vacuo at low temperature (<40°C) to remove excess ammonia and solvent.

-

Purification: Triturate the resulting solid with cold diethyl ether to remove impurities. Filter and dry under vacuum.[1]

-

Expected Yield: 85-92%

-

Characterization: ^1H NMR (DMSO-d6) should show two broad singlets for

(approx. 8.0-9.0 ppm) and the pyrazine aromatic protons.

-

Workflow B: Tetrazole Bioisostere Installation

Context: The tetrazole ring is a classic bioisostere for carboxylic acids, offering improved metabolic stability and lipophilicity. This transformation converts the nitrile group while leaving the ester intact for further derivatization.

Mechanism: Lewis-acid catalyzed [3+2] cycloaddition.

Protocol:

-

Reagents: Combine Methyl 5-cyanopyrazine-2-carboxylate (1.0 eq), Sodium Azide (

, 1.5 eq), and Zinc Bromide ( -

Solvent: Add water:isopropanol (2:1 ratio, 0.5 M concentration). The use of zinc salts allows this reaction to proceed in aqueous media, which is "greener" and safer than traditional DMF/high-heat methods.

-

Reaction: Seal the vial and heat to 80°C for 12-16 hours.

-

Safety Note: Azides can form explosive hydrazoic acid. Ensure the reaction pH remains neutral or slightly basic. Do not use halogenated solvents.

-

-

Work-up: Cool to RT. Add 1N HCl carefully to adjust pH to ~3-4 (precipitating the tetrazole).

-

Isolation: Extract with Ethyl Acetate (3x). Combine organics, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Water is usually sufficient.

Workflow C: Hydrolysis to Pyrazine-2,5-dicarboxylic Acid

Context: This dicarboxylic acid is a privileged linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers due to its ability to bridge metal centers with specific geometries.

Protocol:

-

Dissolution: Suspend Methyl 5-cyanopyrazine-2-carboxylate (1.0 eq) in 10% aqueous NaOH (3.0 eq).

-

Hydrolysis: Reflux the mixture at 100°C for 4 hours. The solution will turn homogeneous as the reaction proceeds. Note: This condition hydrolyzes both the ester and the nitrile.

-

Precipitation: Cool to RT. Acidify with concentrated HCl to pH 1. The dicarboxylic acid will precipitate as a white solid.

-

Isolation: Filter the solid, wash with small amounts of ice-cold water (the product has some water solubility, so avoid excess washing), and dry in a vacuum oven at 60°C.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amidation | Hydrolysis of ester by adventitious water | Ensure anhydrous MeOH and NH3 sources are used. Use a drying tube. |

| Side Product in Tetrazole Synthesis | Ester hydrolysis | Avoid strong bases or excessive heating (>100°C). Use Zn(II) catalysis to lower activation energy. |

| Ring Degradation | Nucleophilic attack on the pyrazine ring | The 5-cyano-2-ester core is electron-deficient. Avoid strong, hard nucleophiles (e.g., organolithiums) directly on the ring. |

References

-

Antimycobacterial Activity of Pyrazine Analogs

-

Title: Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides.[2]

- Source: ResearchGate / European Journal of Medicinal Chemistry.

- Relevance: Validates the 5-cyano-2-carboxamide scaffold for TB drug discovery.

-

-

Tetrazole Synthesis Methodologies

- Title: Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)

-

Source: PubMed / ChemPlusChem.[3]

- Relevance: Demonstrates the conversion of pyrazine-nitriles to tetrazoles using azide chemistry.

-

Pyrazine Carboxylate Hydrolysis

-

Compound Data & Safety

-

Title: Methyl 5-cyanopyrazine-2-carboxylate Product Page.[6]

- Source: Biosynth.

- Relevance: Confirmation of CAS and commercial availability for research.

-

Sources

- 1. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

Strategic Application of Methyl 5-cyanopyrazine-2-carboxylate in Pharmaceutical Development

Abstract

Methyl 5-cyanopyrazine-2-carboxylate (CAS: 138560-54-0) represents a critical bifunctional scaffold in the synthesis of nitrogen-containing heterocycles. Characterized by an electron-deficient pyrazine core substituted with orthogonal reactive groups—an electrophilic methyl ester at C2 and a reactive nitrile at C5—this molecule serves as a versatile linchpin for Diversity-Oriented Synthesis (DOS). This application note details the strategic utilization of this compound in developing Favipiravir (T-705) analogs and antitubercular agents , providing validated protocols for selective functionalization and orthogonal protection strategies.

Chemical Profile & Strategic Value[1][2]

Physicochemical Properties

| Property | Specification |

| Chemical Name | Methyl 5-cyanopyrazine-2-carboxylate |

| CAS Number | 138560-54-0 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| Core Reactivity | C2-Ester: Susceptible to aminolysis, hydrolysis, and reduction.C5-Nitrile: Precursor to amides, acids, amines, or tetrazoles (bioisosteres).[1] |

Strategic Importance in Drug Design

The pyrazine ring is a "privileged structure" in medicinal chemistry, often functioning as a bioisostere for pyridine or benzene to improve metabolic stability and water solubility. Methyl 5-cyanopyrazine-2-carboxylate is particularly valuable because:

-

Orthogonality: The ester and nitrile groups can be manipulated independently, allowing for the sequential construction of complex pharmacophores.

-

Favipiravir Analog Access: While Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is substituted at C6/C3, this scaffold allows access to 5-substituted analogs , a chemical space currently explored for enhanced RdRp (RNA-dependent RNA polymerase) inhibition and antitubercular activity [1, 2].

Application I: Divergent Synthesis of Favipiravir Analogs

Context: Developing broad-spectrum antivirals often requires exploring the Structure-Activity Relationship (SAR) around the pyrazine core. The 5-position is a key vector for optimizing lipophilicity and binding affinity.

Mechanistic Pathway

The workflow utilizes the C2-ester for the primary pharmacophore (carboxamide formation) while preserving the C5-nitrile for late-stage diversification (e.g., tetrazole formation or hydration).

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the ester and nitrile groups.

Protocol: Selective Aminolysis (Preparation of 5-cyanopyrazine-2-carboxamide)

Objective: Convert the C2-ester to a primary amide without hydrolyzing the C5-nitrile.

Reagents:

-

Methyl 5-cyanopyrazine-2-carboxylate (1.0 eq)

-

7N Ammonia in Methanol (excess)

-

Dichloromethane (DCM) for workup

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol (1.63 g) of Methyl 5-cyanopyrazine-2-carboxylate in 20 mL of anhydrous methanol in a round-bottom flask.

-

Amidation: Cool the solution to 0°C. Dropwise add 10 mL of 7N NH₃ in MeOH.

-

Critical Control Point: Maintain temperature < 5°C during addition to prevent nucleophilic attack on the nitrile (which would form an amidine).

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The ester spot (Rf ~0.6) should disappear, replaced by the amide (Rf ~0.3).

-

Workup (Precipitation): The product often precipitates as a white solid.

-

If solid forms: Filter and wash with cold ether.

-

If soluble: Concentrate the solvent in vacuo to ~5 mL, then add cold diethyl ether (20 mL) to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Expected Yield: 85–92% Validation: LC-MS (ESI+) m/z = 149.0 [M+H]⁺.

Application II: Scaffold Diversification for Kinase Inhibitors

Context: The C5-nitrile is a precursor to tetrazoles, which serve as carboxylic acid bioisosteres with improved metabolic stability and bioavailability. This is crucial for developing kinase inhibitors where the pyrazine acts as the hinge-binding motif.

Protocol: [3+2] Cycloaddition (Tetrazole Formation)

Objective: Transform the C5-nitrile into a 5-substituted tetrazole while preserving the C2-ester.

Reagents:

-

Methyl 5-cyanopyrazine-2-carboxylate (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Zinc Bromide (ZnBr₂) (1.0 eq) - Lewis Acid Catalyst

-

Solvent: Water/Isopropanol (1:1) or DMF

Step-by-Step Methodology:

-

Safety Precaution: Azides are potential explosion hazards. Use a blast shield and avoid halogenated solvents (to prevent diazidomethane formation).

-

Setup: In a pressure tube, suspend the starting material (5.0 mmol), NaN₃ (7.5 mmol), and ZnBr₂ (5.0 mmol) in 15 mL of water/isopropanol.

-

Reaction: Heat the sealed tube to 80°C for 12–16 hours.

-

Workup:

-

Purification: The crude product is typically pure enough for the next step.

Expected Yield: 75–85%

Analytical Quality Control

To ensure the integrity of the starting material before initiating complex synthesis, the following HPLC method is recommended.

Table 1: HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Pyrazine absorption max) and 210 nm |

| Retention Time | ~6.5 min (varies by system dead volume) |

Handling & Safety (MSDS Summary)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[6]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is moisture-sensitive over long periods.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester/nitrile), and reducing agents.

References

-

Biosynth. (2023). Methyl 5-cyanopyrazine-2-carboxylate Product Profile. Retrieved from

-

National Center for Biotechnology Information. (2025). Favipiravir and its Structural Analogs: Synthesis Methods. PMC Central. Retrieved from

-

Zhang, Y., et al. (2017). Synthetic method of Favipiravir. Patent CN107226794A. Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (2014). Green and efficient hydrolysis of pyrazine esters. Retrieved from

-

PubChem. (2023).[6] Methyl 5-chloropyrazine-2-carboxylate (Structural Analog Data). Retrieved from

Sources

- 1. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 2. CN107226794A - A kind of synthetic method of Favipiravir - Google Patents [patents.google.com]

- 3. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Application Note: Nucleophilic Transformations of Methyl 5-cyanopyrazine-2-carboxylate

This Application Note and Protocol guide focuses on the nucleophilic substitution reactions and related nucleophilic transformations of Methyl 5-cyanopyrazine-2-carboxylate .

While "nucleophilic substitution" strictly refers to SN1, SN2, or SNAr mechanisms, in the context of this multifunctional pyrazine scaffold, the term encompasses Nucleophilic Acyl Substitution (at the ester) and potential Nucleophilic Aromatic Substitution (SNAr) or Substitution Nucleophilic of Hydrogen (SNH) on the highly activated pyrazine ring.

Introduction & Reactivity Profile

Methyl 5-cyanopyrazine-2-carboxylate is a highly electron-deficient heteroaromatic scaffold. It serves as a critical intermediate in the synthesis of antiviral agents (e.g., analogs of Favipiravir/T-705 ) and antitubercular drugs.

The molecule possesses three distinct electrophilic sites susceptible to nucleophilic attack. Understanding the hierarchy of reactivity is essential for chemoselective derivatization.

Electrophilic Sites Analysis[1]

-

Site A: The Ester Carbonyl (C-2 substituent)

-

Reactivity: High.

-

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

-

Outcome: Formation of amides, hydrazides, or carboxylic acids.[1]

-

Selectivity: This is the most kinetically accessible site for "soft" nucleophiles and amines.

-

-

Site B: The Nitrile Carbon (C-5 substituent)

-

Reactivity: Moderate to High (activated by the pyrazine ring).

-

Mechanism: Nucleophilic Addition (Pinner reaction, Hydrolysis) or Cycloaddition (Click chemistry).

-

Outcome: Formation of amidines, amides, or tetrazoles.

-

Note: Under basic aqueous conditions, the nitrile can hydrolyze to the amide, competing with ester hydrolysis.

-

-

Site C: The Pyrazine Ring Carbons (C-3 and C-6)

-

Reactivity: Moderate (Activated by EWGs at C-2 and C-5).

-

Mechanism: Oxidative Nucleophilic Substitution of Hydrogen (SNH) or SNAr (if a leaving group were present, though H is the substituent here).

-

Outcome: Direct alkylation or amination of the ring.

-

Mechanistic Reactivity Map (Graphviz)

Detailed Protocols

The following protocols address the most common challenge: Nucleophilic Acyl Substitution of the ester while preserving the sensitive nitrile group.

Protocol A: Chemoselective Aminolysis (Synthesis of 5-cyanopyrazine-2-carboxamides)

Objective: To displace the methoxy group with a primary amine (Nucleophilic Acyl Substitution) without hydrolyzing the nitrile or attacking the ring.

Scientific Rationale: Pyrazine esters are exceptionally reactive towards aminolysis due to the electron-withdrawing nature of the ring nitrogens. The reaction often proceeds at low temperatures, which is crucial to prevent nucleophilic attack on the nitrile (which requires higher activation energy or stronger catalysis).

Materials:

-

Substrate: Methyl 5-cyanopyrazine-2-carboxylate (1.0 eq)

-

Nucleophile: Primary Amine (1.1 eq) (e.g., Benzylamine, Alkylamines)

-

Solvent: Methanol (anhydrous) or THF (if amine solubility is an issue)

-

Base (Optional): Triethylamine (0.5 eq) - only if using amine salts.

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 5-cyanopyrazine-2-carboxylate (100 mg, 0.61 mmol) in anhydrous Methanol (2.0 mL) in a dried reaction vial.

-

Note: Methanol is preferred to facilitate proton transfer in the tetrahedral intermediate.

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Critical Control: Low temperature prevents side reactions at the nitrile.

-

-

Addition: Add the primary amine (0.67 mmol, 1.1 eq) dropwise over 5 minutes.

-

Observation: A color change (often yellowing) may occur due to the formation of charge-transfer complexes.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (20-25 °C). Monitor by TLC (System: 50% EtOAc/Hexanes).

-

Endpoint: Disappearance of the starting ester (Rf ~0.6) and appearance of the amide (lower Rf).

-

-

Work-up:

-

Purification: If necessary, recrystallize from EtOH/Water. Avoid column chromatography with acidic modifiers if the nitrile is acid-sensitive.

Expected Yield: 85-95% Data Validation:

-

1H NMR: Disappearance of the methyl ester singlet (~4.0 ppm). Appearance of amide NH proton (broad, >8.0 ppm).

-

IR: Retention of Nitrile stretch (~2230 cm-1). Shift of Carbonyl stretch from Ester (~1730 cm-1) to Amide (~1680 cm-1).

Protocol B: Controlled Hydrolysis to 5-Cyanopyrazine-2-carboxylic Acid

Objective: Hydrolysis of the ester to the carboxylic acid without hydrolyzing the nitrile to the amide (a common byproduct).

Scientific Rationale: Basic hydrolysis (Saponification) attacks the ester carbonyl. However, the nitrile is also susceptible to base-catalyzed hydration. Using Lithium Hydroxide (LiOH) at controlled stoichiometry and low temperature leverages the faster kinetics of ester hydrolysis compared to nitrile hydration.

Materials:

-

Substrate: Methyl 5-cyanopyrazine-2-carboxylate[3]

-

Reagent: LiOH[4]·H2O (1.05 eq)

-

Solvent: THF:Water (4:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in THF (0.1 M concentration).

-

Cooling: Cool to -10 °C (Ice/Salt bath).

-

Hydrolysis: Add LiOH·H2O (1.05 eq) dissolved in the minimum amount of water dropwise.

-

Why LiOH? Lithium is less coordinating/activating towards the nitrile than Sodium or Potassium.

-

-

Monitoring: Stir at -10 °C to 0 °C. Monitor strictly by LC-MS or TLC every 15 minutes.

-

Stop Condition: Quench immediately upon consumption of starting material (typically < 1 hour).

-

-

Quench: Acidify carefully with 1N HCl to pH 3-4.

-

Caution: Too acidic (pH < 1) may catalyze nitrile hydrolysis.

-

-

Extraction: Extract with Ethyl Acetate (3x). Dry over Na2SO4.

-

Isolation: Evaporate solvent to obtain the crude acid.

Advanced Reactivity: Nucleophilic Substitution of Hydrogen (SNH)

While less common in standard protocols, the 5-cyanopyrazine-2-carboxylate scaffold is an excellent candidate for SNH due to its high electron deficiency.

-

Concept: A nucleophile (e.g., Grignard reagent or amine) attacks the open C-3 or C-6 position. The resulting sigma-complex is then oxidized (by DDQ, air, or MnO2) to restore aromaticity, effectively "substituting" a hydrogen atom.

-

Regioselectivity: Nucleophiles typically attack C-6 (less sterically hindered and activated by the para-ester) or C-3 (activated by the ortho-ester and para-cyano).

-

Application: Synthesis of highly substituted pyrazine cores for drug discovery libraries.

SNH Workflow Diagram (Graphviz)

[2][5][6]

References

-

Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. (Relevant comparative heterocyclic reactivity). National Institutes of Health (NIH). Available at: [Link]

-

Methyl pyrazine-2-carboxylate: Crystal structure and reactivity context. PubMed Central (PMC). Available at: [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (Protocol adaptation source). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. (Context on pyrazine intermediates). PubMed Central. Available at: [Link]

Sources

- 1. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hydrazides.com [hydrazides.com]

- 4. jocpr.com [jocpr.com]

Technical Application Note: Methyl 5-cyanopyrazine-2-carboxylate in Next-Gen Glucokinase Activator Synthesis

Executive Summary

This application note details the utility of Methyl 5-cyanopyrazine-2-carboxylate (CAS: 132434-95-0) as a privileged scaffold in the synthesis of Glucokinase Activators (GKAs) , a class of antidiabetic agents targeting Type 2 Diabetes Mellitus (T2DM).

Unlike traditional sulfonylureas (e.g., Glipizide) that utilize simple 5-methylpyrazine cores, the 5-cyano derivative offers orthogonal functionalization. The C2-ester serves as an electrophile for amide coupling (the "Linker Domain"), while the C5-nitrile acts as a versatile "Head Group" precursor, allowing access to tetrazoles, amines, or primary amides essential for the pharmacophore of dual-acting GKAs (e.g., Dorzagliatin analogs).

Chemical Profile & Material Specifications[1][2][3][4][5]

| Property | Specification | Critical Note for Synthesis |

| Chemical Name | Methyl 5-cyanopyrazine-2-carboxylate | Pyrazine core is electron-deficient. |

| CAS Number | 132434-95-0 | Distinct from 5-methyl analog (Glipizide precursor). |

| Molecular Weight | 163.13 g/mol | Low MW allows for "Lead-Like" space optimization. |

| Appearance | Off-white to pale yellow solid | Color change to brown indicates hydrolysis/degradation. |